molecular formula C14H20ClNO4 B175347 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride CAS No. 1214143-07-3

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B175347
CAS No.: 1214143-07-3
M. Wt: 301.76 g/mol
InChI Key: JYOYEELMUJQWLI-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a tetrahydroisoquinoline derivative characterized by ethoxy substituents at positions 6 and 7, a carboxylic acid group at position 1, and a hydrochloride salt form. This compound is part of a broader class of bioactive alkaloids and synthetic intermediates used in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step processes, including Petasis reactions, hydrogenation, and cyclization strategies, as observed in structurally related compounds .

Key structural features:

  • Tetrahydroisoquinoline core: The saturated six-membered ring system contributes to conformational rigidity.
  • Carboxylic acid moiety: Enables salt formation (e.g., hydrochloride) and interactions with biological targets.

Properties

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOYEELMUJQWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588745
Record name 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214143-07-3
Record name 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The Petasis reaction enables the formation of N-(2,2-diethoxyethyl)-3-(3,4-diethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, a morpholinone intermediate critical for subsequent cyclization. This intermediate undergoes Pomeranz-Fritsch-Bobbitt cyclization under acidic conditions to yield the tetrahydroisoquinoline core. The reaction typically employs hydrochloric acid or phosphotungstic acid as catalysts, achieving cyclization efficiencies of 75–85%.

Optimization Strategies

  • Solvent Selection : Dichloromethane and methanol are preferred for their ability to stabilize intermediates while facilitating cyclization.

  • Temperature Control : Reflux conditions (50–55°C) maximize yield while minimizing side reactions such as epimerization.

Table 1: Key Parameters for Petasis-Pomeranz-Fritsch-Bobbitt Cyclization

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–55°C+15%
Catalyst Concentration0.5–1.0 mol%±5%
Reaction Time6–8 hours+10%

One-Pot Synthesis via Formylation and Cyclization

Industrial-Scale Methodology

A patented one-pot method simplifies synthesis by combining formylation, cyclization, and hydrochloride salt formation in a single reactor. Starting with 3,4-diethoxyphenethylamine, ethyl formate acts as the formylation agent, while oxalyl chloride facilitates cyclization. Phosphotungstic acid (0.1–0.2 wt%) catalyzes the ring-closure step, yielding 80% product with >99% purity.

Advantages Over Multi-Step Processes

  • Reduced Solvent Waste : Methyl tert-butyl ether (MTBE) and methanol are recycled, lowering environmental impact.

  • Cost Efficiency : Raw material costs decrease by 30% compared to traditional methods.

Table 2: One-Pot Synthesis Performance Metrics

MetricValue
Yield80%
Purity99.1%
Maximum Single Impurity≤0.16%
Reaction Time12 hours

Pictet-Spengler Reaction with Lewis Acid Catalysis

Adaptation for Diethoxy Substituents

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been modified for ethoxy groups by employing boron trifluoroetherate (BF₃·OEt₂) as a Lewis acid. This method generates formaldehyde in situ from trioxane, avoiding aqueous formaldehyde and enhancing compatibility with ethoxy-substituted precursors.

Critical Modifications

  • Formaldehyde Generation : Trioxane decomposition at 60°C ensures steady formaldehyde release, preventing side reactions.

  • Enantiomeric Control : Chiral auxiliaries like (R)-BINOL improve enantioselectivity (up to 92% ee).

Table 3: Pictet-Spengler Reaction Conditions

ConditionSpecification
Lewis AcidBF₃·OEt₂ (1.2 equiv)
Temperature60°C
Reaction Time24 hours
Enantiomeric Excess88–92%

Chiral Resolution and Hydrochloride Salt Formation

Enantiomer Separation

Racemic mixtures of 6,7-diethoxy-THIQ-1-carboxylic acid are resolved using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). The (S)-enantiomer, preferred for neurological applications, is isolated with >98% ee via preparative HPLC.

Hydrochloride Salt Crystallization

The free base is treated with concentrated HCl in ethanol, followed by cooling to 5°C to precipitate the hydrochloride salt. Yield losses during crystallization are minimized to <5% through controlled pH adjustment (pH 1.5–2.0).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 6,7-Diethoxy-THIQ-1-Carboxylic Acid Hydrochloride

MethodYieldPurityScalabilityCost Index
Petasis-Pomeranz-Fritsch75%98.5%Moderate$$$$
One-Pot Synthesis80%99.1%High$$
Pictet-Spengler70%97.8%Low$$$$
Chiral Resolution65%99.5%Moderate$$$$$

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

Studies have indicated that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of tetrahydroisoquinoline are known to inhibit catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine . This inhibition may enhance dopaminergic signaling, offering therapeutic benefits in Parkinson's disease management.

Antimicrobial Activity

Research has shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria. This property makes them promising candidates for the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

The synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored using various synthetic methodologies. These compounds serve as intermediates in the production of more complex bioactive molecules with potential therapeutic applications .

Case Studies

StudyFocusFindings
Fülöp et al. (2023)Synthesis and characterizationDeveloped a high-yield synthesis method for enantiomers of tetrahydroisoquinoline derivatives showing potential as COMT inhibitors .
Wu et al. (2020)Deracemization techniquesUtilized D-amino acid oxidase for efficient deracemization of tetrahydroisoquinoline carboxylic acids, enhancing their bioactivity .
Research on NDM-1 InhibitionAntimicrobial propertiesDemonstrated that specific tetrahydroisoquinoline derivatives effectively inhibit NDM-1 activity, suggesting their use as novel antibiotics .

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in the Tetrahydroisoquinoline Core

The pharmacological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Synthesis References
Target Compound 6,7-diethoxy, 1-COOH (HCl salt) C₁₄H₁₈ClNO₄ Synthesized via Petasis reaction; HCl salt enhances solubility
(R)-(–)-6,7-Dimethoxy-1,2,3,4-THIQ-1-COOH 6,7-dimethoxy, 1-COOH C₁₂H₁₅NO₄ Melting point: ~200°C; [α]D = –16.5 (c 0.5, MeOH); synthesized via chiral oxazinone intermediates
6,7-Dimethoxy-1-methyl-THIQ hydrochloride 6,7-dimethoxy, 1-methyl C₁₂H₁₈ClNO₂ Known as R-salsolidine; CAS 110691-65-1; used in neuropharmacology studies
6,7-Diethoxy-1-phenyl-THIQ hydrochloride 6,7-diethoxy, 1-phenyl C₁₉H₂₃ClNO₂ CAS 94914-42-8; phenyl group enhances aromatic interactions
2-(6,7-Dimethoxy-THIQ-1-yl)acetic acid HCl 6,7-dimethoxy, 1-CH₂COOH C₁₃H₁₆ClNO₄ Melting point: 259–260°C; used as a synthetic intermediate

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy substituents (target compound) increase molecular weight and lipophilicity compared to methoxy analogues (e.g., LogP difference ~0.5–1.0 units) .
  • 1-Substituents : Carboxylic acid (target) vs. methyl (R-salsolidine) or phenyl groups alter polarity and biological activity. For example, R-salsolidine exhibits adrenergic receptor affinity, while the carboxylic acid derivative may target enzymes like decarboxylases .

Comparison with Analogues :

  • 6,7-Dimethoxy-1-COOH: Uses (R)-phenylglycinol-derived chiral auxiliaries for enantioselective synthesis .
  • R-Salsolidine (1-methyl) : Synthesized via reductive amination and subsequent methylation .

Physicochemical and Spectral Properties

Property Target Compound 6,7-Dimethoxy-1-COOH R-Salsolidine
Melting Point Not reported (HCl salt) 200°C (decomposes) 210–215°C (HCl salt)
Solubility High in polar solvents (HCl salt) Low in water; soluble in DMSO Soluble in MeOH, HCl salt
Spectral Data ¹H/¹³C NMR, IR consistent with THIQ framework Full NMR/IR/MS reported NMR: δ 3.85 (s, OCH₃), 4.20 (q, J=5.1 Hz, CH₂)

Biological Activity

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (commonly referred to as M1) is a compound derived from the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in various cancer models and its potential therapeutic applications.

  • Molecular Formula : C14H19ClN2O4
  • Molecular Weight : 304.76 g/mol
  • CAS Number : 30740-95-5

Antiproliferative Effects

M1 has been studied for its antiproliferative effects in several cancer models. Notably, research has demonstrated its efficacy against colorectal carcinoma and hepatocellular carcinoma.

  • Colorectal Carcinoma :
    • In a study conducted on dimethylhydrazine (DMH)-induced colorectal cancer in Wistar rats, M1 was administered at doses of 10 and 25 mg/kg over 15 days. The results indicated a significant reduction in tumor growth and improvements in physiological parameters. Histopathological examinations revealed protective effects against DMH-induced damage, supported by ELISA results showing decreased levels of IL-6 and COX-2 .
  • Hepatocellular Carcinoma :
    • Another study evaluated M1's effects in diethylnitrosamine (DEN)-induced hepatocarcinogenic rats. M1 demonstrated a notable antiproliferative profile by restoring liver tissue architecture and normalizing biochemical parameters associated with liver function. HPLC analysis confirmed adequate plasma concentrations post-administration, indicating good bioavailability .

Mechanistic Insights

The underlying mechanisms of M1's biological activity have been explored through various biochemical assays:

  • IL-6/JAK2/STAT3 Pathway :
    • M1 treatment significantly downregulated the mRNA expression of IL-6, JAK2, and STAT3, which are critical mediators in oncogenic signaling pathways. This suggests that M1 may exert its anticancer effects by inhibiting these pathways, thus preventing tumor progression .
  • Metabolomic Profiling :
    • Proton nuclear magnetic resonance (NMR) spectroscopy was utilized to analyze serum metabolic profiles in treated rats. M1 was found to restore metabolic alterations induced by cancer, indicating its potential role in metabolic modulation during cancer treatment .

Table 1: Summary of Biological Studies on M1

Study TypeModelDosage (mg/kg)Duration (Days)Key Findings
Colorectal CarcinomaDMH-induced Wistar rats10 & 2515Reduced tumor growth; improved histopathology; downregulation of IL-6
Hepatocellular CarcinomaDEN-induced Wistar ratsNot specifiedNot specifiedRestored liver architecture; normalized biochemical parameters; good bioavailability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how can purity (>98%) be ensured?

  • Methodology : Use a multi-step synthesis involving cyclization of substituted benzaldehyde derivatives with amino acids under acidic conditions. Monitor intermediates via TLC and HPLC. Final purification employs recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: chloroform/methanol gradient). Purity validation requires NMR ([1]H/[13]C), LC-MS, and elemental analysis .
  • Critical Data : Yields typically range from 45–60% after recrystallization. Impurities include unreacted diethoxybenzyl intermediates (<2% by HPLC) .

Q. How can structural confirmation of the compound be achieved, and what spectral benchmarks are critical?

  • Methodology :

  • NMR : Key [1]H NMR peaks include δ 1.35–1.45 ppm (ethoxy –CH3), δ 3.8–4.2 ppm (tetrahydroisoquinoline CH2), and δ 7.2–7.4 ppm (aromatic protons). [13]C NMR should confirm carboxylic acid carbonyl at ~172 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 352.2 (calculated) with fragmentation patterns matching tetrahydroisoquinoline backbone cleavage .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology : Test solubility in DMSO (≥50 mg/mL), water (limited solubility, <5 mg/mL), and ethanol (20–30 mg/mL). Stability assays (24–72 hrs) in PBS (pH 7.4) at 37°C with HPLC monitoring show <5% degradation under inert atmospheres .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric purity) impact biological activity, and what chiral resolution methods are recommended?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Compare IC50 values in receptor-binding assays (e.g., opioid or adrenergic receptors). Studies indicate (S)-enantiomers exhibit 3–5x higher activity than (R)-forms .
  • Data Contradiction : Some literature reports non-stereoselective activity in vitro, suggesting off-target effects. Confirm via competitive binding assays with selective antagonists .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

  • Methodology : Employ DFT calculations (B3LYP/6-31G*) to map electron density on the tetrahydroisoquinoline ring, identifying nucleophilic sites prone to oxidation. Docking simulations (AutoDock Vina) predict CYP3A4-mediated demethylation as the primary metabolic pathway .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodology :

  • In vitro : Use HEK293 cells transfected with target receptors (e.g., μ-opioid) to measure cAMP inhibition.
  • In vivo : Administer compound (5–10 mg/kg, i.p.) in rodent models of analgesia. Pharmacokinetic profiling (plasma LC-MS) often reveals rapid glucuronidation, reducing bioavailability. Adjust dosing regimens or employ prodrug strategies to enhance stability .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy groups) affect physicochemical properties?

  • Methodology : Synthesize analogs (e.g., 6,7-dimethoxy derivatives) and compare logP values (shake-flask method), solubility, and membrane permeability (PAMPA assay). Ethoxy groups increase lipophilicity (logP +0.5) but reduce aqueous solubility by ~30% .

Methodological Notes for Experimental Design

  • Quality Control : Always include a deuterated internal standard (e.g., 6,7-D6-Dimethoxy analog) during LC-MS to validate quantification accuracy .
  • Contradiction Management : If NMR data conflicts with literature (e.g., unexpected splitting of ethoxy signals), verify solvent effects or crystal polymorphism via X-ray diffraction .
  • Ethical Compliance : For in vivo studies, follow OECD Guidelines 420/423 for acute toxicity profiling, noting LD50 values >200 mg/kg in rodents .

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